Primary Synthetic Strategy: Sonogashira Cross-Coupling
Primary Synthetic Strategy: Sonogashira Cross-Coupling
<-3> A. Introduction
(2,2-Dimethylbut-3-yn-1-yl)benzene is a disubstituted alkyne with a neopentylbenzene scaffold. This structure is of interest in medicinal chemistry and materials science due to the conformational rigidity imparted by the gem-dimethyl group and the reactive handle provided by the terminal alkyne. This guide provides an in-depth analysis of the synthetic routes to this molecule, focusing on the underlying mechanisms, experimental protocols, and characterization.
B. Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two primary synthetic strategies:
-
C-C Bond Formation via Cross-Coupling: This approach involves coupling a neopentylbenzene electrophile with an acetylene nucleophile. The Sonogashira coupling is the preeminent reaction for this transformation.
-
C-C Bond Formation via Nucleophilic Substitution: This strategy entails the reaction of a neopentylbenzene nucleophile (e.g., an organometallic reagent) with a propargyl electrophile.
This guide will focus on the Sonogashira coupling as the primary and most efficient route.
The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3]
Mechanistic Overview
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide (Cu-C≡C-R²) transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the final product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
The Cu(I) salt reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base to form a copper acetylide intermediate.
-
The following diagram illustrates the key steps in the Sonogashira coupling mechanism.
Caption: A diagram of the Sonogashira coupling mechanism.
Selection of Precursors
For the synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene, the logical precursors are:
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Aryl Halide: 1-(Iodomethyl)-2,2-dimethylbenzene or 1-(bromomethyl)-2,2-dimethylbenzene. The iodide is generally more reactive than the bromide in Sonogashira couplings.[3]
-
Terminal Alkyne: 3,3-Dimethyl-1-butyne (also known as tert-butylacetylene).[5] This alkyne is commercially available and its physical properties are well-documented.[6]
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Sonogashira coupling conditions.[7]
Materials:
-
1-(Iodomethyl)-2,2-dimethylbenzene (1.0 eq)
-
3,3-Dimethyl-1-butyne (1.2 eq)[7]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)[7]
-
Copper(I) iodide (CuI) (0.10 eq)[7]
-
Triethylamine (Et₃N) (solvent and base)
-
Anhydrous Toluene (co-solvent, optional)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.10 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous triethylamine via syringe. If using a co-solvent, add anhydrous toluene at this stage.
-
Add 1-(Iodomethyl)-2,2-dimethylbenzene (1.0 eq) to the stirred solution.
-
Slowly add 3,3-Dimethyl-1-butyne (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with aqueous work-up and purification.
The following diagram outlines the experimental workflow.
Caption: A flowchart of the Sonogashira coupling experimental procedure.
In-Process Controls & Optimization
-
Anhydrous and Anaerobic Conditions: While some modern protocols tolerate air and moisture, for optimal results, especially with sensitive substrates, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and side reactions like Glaser coupling.[2]
-
Ligand Choice: For sterically hindered substrates like neopentyl halides, using bulky, electron-rich phosphine ligands can improve catalytic activity.[8]
-
Base: While triethylamine is common, other bases like diisopropylamine (DIPA) or pyrrolidine can be used. The choice of base can influence reaction rate and yield.[3]
-
Copper-Free Sonogashira: To avoid issues with copper, such as the formation of alkyne homocoupling byproducts, copper-free variations of the Sonogashira reaction have been developed.[1] These often require different ligand systems and bases.
Purification and Characterization
Work-up and Purification
-
Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Spectroscopic Data Analysis
The final product, (2,2-Dimethylbut-3-yn-1-yl)benzene, should be characterized by standard spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data for (2,2-Dimethylbut-3-yn-1-yl)benzene
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ | [9] |
| Molecular Weight | 158.24 g/mol | [9] |
| ¹H NMR (CDCl₃, predicted) | ||
| δ 7.35-7.15 (m, 5H) | Aromatic protons | - |
| δ 2.85 (s, 2H) | -CH₂- | - |
| δ 2.05 (s, 1H) | -C≡CH | - |
| δ 1.10 (s, 6H) | -C(CH₃)₂ | - |
| ¹³C NMR (CDCl₃, predicted) | ||
| δ 138.0 | Aromatic C (quaternary) | - |
| δ 130.0, 128.0, 126.0 | Aromatic CH | - |
| δ 88.0 | -C ≡CH | - |
| δ 70.0 | -C≡C H | - |
| δ 45.0 | -C H₂- | - |
| δ 35.0 | -C (CH₃)₂ | - |
| δ 25.0 | -C(C H₃)₂ | - |
| IR (neat, predicted) | ||
| ν ~3300 cm⁻¹ | ≡C-H stretch | - |
| ν ~2100 cm⁻¹ | C≡C stretch (weak) | - |
| ν ~3100-3000 cm⁻¹ | Aromatic C-H stretch | - |
| ν ~2970-2870 cm⁻¹ | Aliphatic C-H stretch | - |
| Mass Spec (EI) | m/z 158 (M⁺), 143 (M⁺ - CH₃) | [9] |
Safety & Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper(I) Iodide: Copper salts are harmful if ingested. Avoid inhalation of dust.
-
3,3-Dimethyl-1-butyne: This is a volatile and flammable liquid.[5] Store in a cool, well-ventilated area away from ignition sources.
-
Triethylamine: Corrosive and flammable with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The Sonogashira cross-coupling reaction provides a reliable and high-yielding pathway for the synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene. Careful selection of precursors, catalysts, and reaction conditions is paramount for a successful outcome. The protocol outlined in this guide serves as a robust starting point for researchers in organic synthesis and drug development.
References
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Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]
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Pérez-Galán, P., et al. (2006). Efficient Synthetic Routes to Terminal γ-Keto−Alkynes and Unsaturated Cyclic Carbene Complexes Based on Regio- and Diastereoselective Nucleophilic Additions of Enolates on Ruthenium(II) Indenyl Allenylidenes. Organometallics, 25(18), 4265–4275. [Link]
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Gimeno, J., et al. (2001). A Novel Route to Functionalized Terminal Alkynes through η1-Vinylidene to η2-Alkyne Tautomerizations in Indenyl−Ruthenium(II) Monosubstituted Vinylidene Complexes: Synthetic and Theoretical Studies. Organometallics, 20(17), 3695–3706. [Link]
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Comasseto, J. V., & Gariani, R. A. (2001). Hydrotelluration of Alkynes: A Unique Route to Z-Vinyl Organometallics. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). (((2,2-Dimethylbut-3-yn-1-yl)oxy)methyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). (2,3-Dimethylbut-1-en-1-yl)benzene. Retrieved from [Link]
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